SR-3029

Kinase selectivity profiling Off-target pharmacology KINOMEscan

SR-3029 is the most selective CK1δ/ε inhibitor available, validated in orthotopic TNBC PDX models (MDA-MB-231, MDA-MB-468) and patient-derived xenografts. It inhibits only 6 off-target kinases ≥90% at 10 µM, compared to 44 for PF-670462, ensuring unambiguous CK1δ/ε pharmacology. SR-3029 uniquely upregulates deoxycytidine kinase for gemcitabine synergy, disrupts mitochondrial OxPhos in multiple myeloma, and blocks Wnt/β-catenin signaling. Do not substitute with other CK1δ/ε inhibitors—even close analogs—as off-target profiles, PK, and cellular efficacy differ drastically. Procure SR-3029 for rigorous CK1δ/ε target engagement studies.

Molecular Formula C23H19F3N8O
Molecular Weight 480.4 g/mol
Cat. No. B15605462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR-3029
Molecular FormulaC23H19F3N8O
Molecular Weight480.4 g/mol
Structural Identifiers
InChIInChI=1S/C23H19F3N8O/c24-13-2-1-3-14(10-13)34-12-28-20-21(31-23(32-22(20)34)33-6-8-35-9-7-33)27-11-17-29-16-5-4-15(25)18(26)19(16)30-17/h1-5,10,12H,6-9,11H2,(H,29,30)(H,27,31,32)
InChIKeyCEBMEQPREMCWOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SR-3029: A Highly Selective CK1δ/ε Inhibitor for Preclinical Oncology Research — Potency, Kinome Selectivity, and Multi-Indication Validation


SR-3029 is a potent, ATP-competitive small-molecule inhibitor of casein kinase 1δ (CK1δ) and casein kinase 1ε (CK1ε), with IC₅₀ values of 44 nM and 260 nM, respectively, and Ki values of 97 nM for both kinases [1]. Developed through iterative optimization of the purine-scaffold HTS hit SR-653234, SR-3029 belongs to the benzimidazole-substituted purine class of CK1 inhibitors [1]. The compound has been extensively characterized across multiple cancer indications, including triple-negative breast cancer, HER2⁺ breast cancer, pancreatic ductal adenocarcinoma, bladder cancer, and multiple myeloma, with validated in vivo efficacy in orthotopic xenograft and patient-derived xenograft (PDX) models [2][3][4].

Why Generic CK1δ/ε Inhibitors Cannot Substitute for SR-3029: Kinome-Wide Selectivity, Cellular Translation, and In Vivo Validation Gaps


CK1δ/ε inhibitors are not functionally interchangeable despite sharing the same nominal target. Head-to-head kinome profiling across 442 kinases revealed that SR-3029 inhibits only 6 off-target kinases ≥90% at 10 µM, whereas the widely used alternative PF-670462 hits 44 kinases at the same threshold, including pro-apoptotic JNK, p38, and EGFR isoforms [1]. Even within the same chemical series, SR-3029's closest analog SR-2890 is less kinase-selective, and the predecessor SR-1277 exhibits markedly inferior human microsomal stability (T₁/₂ = 7 min vs. 18 min) and aqueous solubility (1 µM vs. 13 µM) [1]. These molecular differences propagate to cellular and in vivo endpoints: PF-670462 is essentially inactive against A375 melanoma cells (EC₅₀ >10,000 nM) despite nanomolar biochemical CK1δ potency (IC₅₀ = 13 nM), underscoring that biochemical target engagement alone does not predict functional activity [1]. Consequently, substituting SR-3029 with any other CK1δ/ε inhibitor—even a close analog—introduces confounding off-target pharmacology, altered PK, or loss of cellular efficacy that can invalidate experimental conclusions [2].

SR-3029 Quantitative Differentiation Evidence: Head-to-Head Selectivity, Cellular Activity, and In Vivo Efficacy Versus Closest Comparators


Kinome-Wide Selectivity: SR-3029 vs. PF-670462 — 7.3-Fold Fewer Off-Target Kinases in a 442-Kinase Panel

In a direct head-to-head DiscoverRX KINOMEscan analysis of 442 kinases at 10 µM compound concentration, SR-3029 demonstrated markedly superior kinome selectivity compared to PF-670462, the most commonly cited alternative CK1δ/ε inhibitor [1]. SR-3029 inhibited only 6 off-target kinases ≥90% (i.e., residual kinase activity ≤10%), whereas PF-670462 inhibited 44 kinases at the same threshold—a 7.3-fold difference [1]. Crucially, the 44 kinases strongly inhibited by PF-670462 include pro-apoptotic kinases JNK, p38, and EGFR isoforms, introducing confounding pharmacology that complicates mechanistic interpretation [1].

Kinase selectivity profiling Off-target pharmacology KINOMEscan

Cellular Anti-Proliferative Activity: SR-3029 vs. PF-670462 — >116-Fold Superior Potency in A375 Melanoma Cells

Despite PF-670462 being a more potent biochemical inhibitor of CK1δ (IC₅₀ = 13 nM vs. 44 nM for SR-3029), it is essentially inactive in a cellular context [1]. In MTT assays against A375 human melanoma cells, SR-3029 achieved an EC₅₀ of 86 nM, whereas PF-670462 showed an EC₅₀ exceeding 10,000 nM—a >116-fold difference in cellular potency [1]. This discordance between biochemical and cellular activity highlights that PF-670462's promiscuous kinome engagement (44 targets) may mask anti-proliferative effects or that its physicochemical properties prevent effective cellular target engagement [1]. Co-treatment experiments with AC220 (FLT3 inhibitor) confirmed that FLT3 inhibition alone is not responsible for the anti-proliferative effects of the purine-based CK1δ/ε inhibitors [1].

Cellular potency A375 melanoma MTT assay

Off-Target Kinase Inhibition: SR-3029 Exhibits the Weakest FLT3 Inhibition Among Purine-Scaffold Series Analogs

Within the purine-scaffold CK1δ/ε inhibitor series, SR-3029 displays the most favorable off-target profile against FLT3, a common off-target of this chemotype [1]. In direct head-to-head IC₅₀ determinations by Reaction Biology Corporation, SR-3029 inhibited FLT3 with an IC₅₀ of 3,000 nM, compared to 809 nM for SR-2890 and 305 nM for SR-1277—a 9.8-fold and 3.7-fold weaker FLT3 inhibition, respectively [1]. For CDK4/cyclin D1, SR-3029 (IC₅₀ = 576 nM) showed intermediate selectivity between SR-2890 (283 nM) and SR-1277 (1,340 nM) [1]. Across all five off-target kinases profiled (FLT3, CDK4/cyclin D1, CDK4/cyclin D3, CDK6/cyclin D1, CDK6/cyclin D3), SR-3029's off-target IC₅₀ values consistently exceed 350 nM, providing a substantial selectivity window over CK1δ (44 nM) [1].

FLT3 off-target activity CDK selectivity Kinase inhibitor specificity

In Vivo Efficacy in Breast Cancer: SR-3029 Achieves Tumor Regression in Orthotopic TNBC Models and PDX Models Without Overt Toxicity

SR-3029 has been validated in multiple orthotopic breast cancer xenograft models, including triple-negative breast cancer (TNBC) subtypes that lack targeted therapeutic options [1]. At 20 mg/kg daily i.p., SR-3029 as a single agent induced tumor regression in aggressive MDA-MB-231 and MDA-MB-468 orthotopic TNBC models, and significantly inhibited tumor growth in SKBR3 and BT474 HER2⁺ models [1]. Crucially, SR-3029 demonstrated efficacy in a patient-derived xenograft (PDX) model BCM-4013, an aggressive basal-like invasive ductal carcinoma that had shown limited response to dasatinib and docetaxel [1]. No overt toxicity was observed across all treated cohorts [1]. In contrast, PF-670462—despite being a more potent biochemical CK1δ inhibitor—lacks peer-reviewed in vivo efficacy data in any cancer model, and its pronounced off-target activity (44 kinases) raises toxicity concerns [2]. IC261, another CK1 inhibitor, has an IC₅₀ for CK1δ of approximately 1,000 nM—~23-fold weaker than SR-3029—and no validated in vivo tumor regression data [3].

Triple-negative breast cancer Patient-derived xenograft In vivo tumor regression

Gemcitabine Sensitization via dCK Upregulation: SR-3029 Uniquely Enables Synergistic Combination Therapy in Pancreatic and Bladder Cancer

SR-3029 demonstrates a unique pharmacodynamic effect not reported for any other CK1δ/ε inhibitor: upregulation of deoxycytidine kinase (dCK), the rate-limiting enzyme in gemcitabine prodrug activation [1]. In pancreatic (MIA PaCa-2, PANC-1) and bladder (T24, UM-UC-3) cancer cell lines, SR-3029 treatment or CK1δ silencing significantly increased dCK mRNA and protein expression [1]. This upregulation translated into synergistic antiproliferative activity when SR-3029 was combined with gemcitabine, with enhanced apoptosis compared to either agent alone [1]. In an orthotopic pancreatic tumor model, the SR-3029 + gemcitabine combination achieved improved efficacy concomitant with increased dCK expression in tumor tissue [1]. This combination strategy is particularly significant given that gemcitabine resistance in PDA is frequently associated with low dCK expression, and no other CK1δ/ε inhibitor (including PF-670462, SR-2890, or IC261) has been shown to modulate gemcitabine metabolism pathways [1].

Gemcitabine synergy Deoxycytidine kinase Pancreatic ductal adenocarcinoma

Mouse Pharmacokinetics and Brain Penetration: SR-3029 Offers CNS Accessibility Absent in Closest Analog SR-2890

Comparative mouse PK analysis following IV dosing (1 mg/kg, DMSO/Tween/water) revealed that SR-3029 achieves 12% brain penetration (% of plasma concentration), whereas the closest analog SR-2890 shows <1% brain penetration [1]. This 12-fold difference in CNS accessibility is accompanied by distinct PK profiles: SR-3029 achieves higher Cmax (7.3 µM vs. 4.6 µM for SR-2890), higher AUC (6.35 µM·h vs. 4.16 µM·h), and lower clearance (5.5 vs. 8.4 ml/min/kg), although with a shorter terminal half-life (0.90 h vs. 1.50 h) [1]. Oral bioavailability is comparable (SR-3029: 13%; SR-2890: 10%) [1]. The predecessor compound SR-1277 demonstrates 24% brain penetration but suffers from extremely poor solubility (1 µM vs. 13 µM for SR-3029) and rapid human microsomal degradation (T₁/₂ = 7 min vs. 18 min), limiting its utility for sustained in vivo dosing [1].

Pharmacokinetics Brain penetration Blood-brain barrier

SR-3029 Optimal Application Scenarios: Indication-Specific Procurement Guidance Based on Validated Evidence


Triple-Negative Breast Cancer (TNBC) Preclinical Therapeutic Development

SR-3029 is the only CK1δ/ε inhibitor with peer-reviewed evidence of tumor regression in orthotopic TNBC models (MDA-MB-231, MDA-MB-468) and efficacy in a patient-derived xenograft (BCM-4013) that recapitulates basal-like invasive ductal carcinoma [1]. The 20 mg/kg daily i.p. dosing regimen is well-tolerated without overt toxicity [1]. Procurement of SR-3029 is indicated for studies evaluating CK1δ as a therapeutic vulnerability in TNBC subtypes that lack ER, PR, and HER2 amplification—a population with no current targeted therapy options [1].

Pancreatic Ductal Adenocarcinoma (PDA) Gemcitabine Combination Regimens

SR-3029 uniquely upregulates deoxycytidine kinase (dCK), the rate-limiting enzyme for gemcitabine activation, a property not reported for any other CK1δ/ε inhibitor [2]. The combination of SR-3029 with gemcitabine produces synergistic antiproliferative effects and enhances apoptosis in pancreatic and bladder cancer cell lines, with improved orthotopic tumor efficacy over either agent alone [2]. This application is particularly relevant for PDA research, where gemcitabine remains a cornerstone of care despite high rates of resistance associated with low dCK expression [2].

Multiple Myeloma Mitochondrial Metabolism Targeting

SR-3029 disables mitochondrial metabolism in multiple myeloma (MM) by suppressing oxidative phosphorylation (OxPhos) genes, reducing citric acid cycle intermediates, and downregulating Complexes I and IV of the electron transport chain [3]. Ex vivo sensitivity of primary MM patient specimens to SR-3029 correlates with elevated mitochondrial gene expression, and analysis of 687 MM patient RNA-seq samples reveals that increased CSNK1D, CSNK1E, and OxPhos genes correlate with disease progression and inferior outcomes [3]. Procurement of SR-3029 is indicated for studies targeting metabolic vulnerabilities in relapsed/refractory MM [3].

Wnt/β-Catenin-Driven Cancer Pathway Investigation

SR-3029 blocks nuclear accumulation of β-catenin and TCF transcriptional activity in CK1δ-overexpressing breast cancers, reducing expression of Wnt target genes including CCND1 (cyclin D1) in tumor tissue [1][4]. The compound inhibits only ~1% of the kinome, with the cleanest off-target profile among purine-scaffold CK1δ/ε inhibitors, making it the preferred chemical probe for isolating CK1δ/ε-specific effects on Wnt/β-catenin signaling without confounding off-target contributions [4]. This application is relevant for any cancer model where β-catenin-driven transcription is a mechanistic focus [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for SR-3029

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.